5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol
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Overview
Description
5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol is a chemical compound that belongs to the class of aminopyridines. It is characterized by the presence of a quinolinol core structure with a pyridinylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol typically involves the condensation of 8-hydroxyquinoline with 2-aminomethylpyridine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield aminomethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include quinolinone derivatives, aminomethyl derivatives, and various substituted quinolinol compounds .
Scientific Research Applications
5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol include:
- 2-[(2-Pyridinylamino)methyl]-8-quinolinol
- 5-[(2-Pyridinylamino)methyl]-6-quinolinol
- 5-[(2-Pyridinylamino)methyl]-7-quinolinol .
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13N3O |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-[(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C15H13N3O/c19-13-7-6-11(12-4-3-9-17-15(12)13)10-18-14-5-1-2-8-16-14/h1-9,19H,10H2,(H,16,18) |
InChI Key |
FEKDIEXJLUWHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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